REACTION_SMILES
|
[CH3:16][N:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[CH3:24].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][n:6][c:7](=[O:10])[nH:8][cH:9]1.[P:11]([Cl:12])([Cl:13])([Cl:14])=[O:15]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][n:6][c:7]([Cl:13])[n:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)c1cnc(=O)[nH]c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)c1cnc(Cl)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |